5-Bromo-3-phenyl salicylic acid
CAS No.: 99514-99-5
Cat. No.: VC0005528
Molecular Formula: C13H9BrO3
Molecular Weight: 293.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 99514-99-5 |
---|---|
Molecular Formula | C13H9BrO3 |
Molecular Weight | 293.11 g/mol |
IUPAC Name | 5-bromo-2-hydroxy-3-phenylbenzoic acid |
Standard InChI | InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) |
Standard InChI Key | HUQWWRUNBHYQLK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O |
Appearance | Assay:≥95%A crystalline solid |
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Bromo-3-phenyl salicylic acid (C₁₃H₉BrO₃) features a salicylic acid backbone substituted with a bromine atom at the 5-position and a phenyl group at the 3-position (Figure 1). The canonical SMILES notation (BrC₁=CC(C₂=CC=CC=C₂)=C(O)C(C(O)=O)=C₁) confirms this arrangement, with the carboxylic acid group at position 2 and hydroxyl group at position 4 completing the ortho-substituted framework .
Table 1: Key Chemical Properties
Property | Value/Description |
---|---|
Molecular Weight | 293.1 g/mol |
CAS Number | 99514-99-5 |
Appearance | Crystalline solid |
Solubility | ≤3 mg/mL in ethanol; 20 mg/mL in DMSO or DMF |
Storage Conditions | -20°C |
The compound’s limited aqueous solubility contrasts with its moderate solubility in polar aprotic solvents like dimethylformamide (DMF), suggesting utility in organic synthesis or in vitro assays requiring non-aqueous environments .
Synthesis and Structural Analysis
Spectroscopic Characterization
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¹H NMR: Expected signals include a downfield-shifted hydroxyl proton (δ 10–12 ppm), aromatic protons from the phenyl and brominated rings (δ 6.5–8.5 ppm), and carboxylic acid protons (broad, δ ~12 ppm).
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IR Spectroscopy: Strong absorption bands for -OH (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-Br (500–600 cm⁻¹) would dominate .
Compound | Target | Activity (IC₅₀/Ki) | Mechanism |
---|---|---|---|
3-Bromo-5-phenyl SA | AKR1C1 | 140 nM | Competitive inhibition via H-bonding |
5-Bromo-3-phenyl SA | Not reported | N/A | Hypothesized kinase/viral enzyme interaction |
5-Bromo-2-hydroxy chalcone | HIV-1 integrase | 5–35 μM | α,β-unsaturated ketone-mediated inhibition |
These data suggest that bromine position critically influences target specificity, with meta-substitution (3-phenyl, 5-bromo) potentially favoring steroid metabolism enzymes, while ortho-substitution may prefer viral targets.
Current Research and Applications
Biochemical Probes
The compound’s solubility profile and stability make it a candidate for:
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Enzyme inhibition studies: As a probe for AKR1C isoforms or viral integrases.
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Metal chelation: Bromine and hydroxyl groups may facilitate coordination chemistry.
Drug Development
While no clinical trials involve 5-bromo-3-phenyl salicylic acid, its isomer’s AKR1C1 inhibition highlights potential applications in:
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